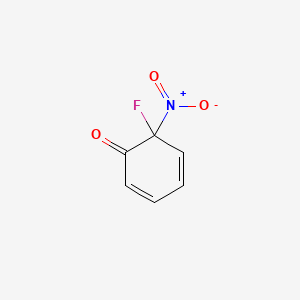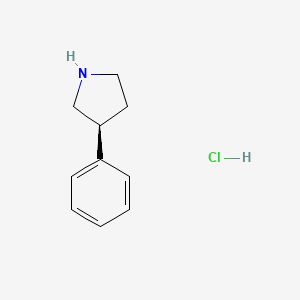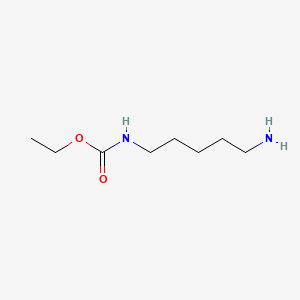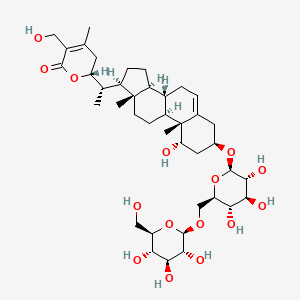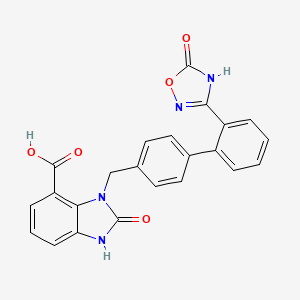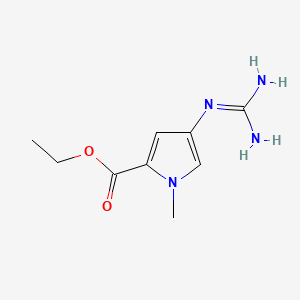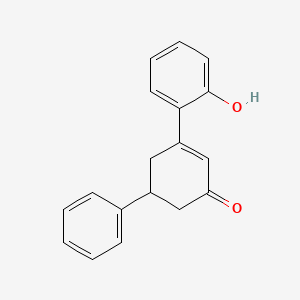
3-epi-Ochratoxin A-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-epi-Ochratoxin A-d5 is a deuterium-labeled derivative of 3-epi-Ochratoxin A. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process . The deuterium substitution can affect the pharmacokinetic and metabolic profiles of the compound, making it valuable for various analytical and experimental purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-epi-Ochratoxin A-d5 involves the deuterium labeling of 3-epi-Ochratoxin A. The process typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in 3-epi-Ochratoxin A are replaced with deuterium atoms using deuterated reagents under controlled conditions.
Purification: The resulting this compound is purified using chromatographic techniques to ensure high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 3-epi-Ochratoxin A are subjected to deuterium exchange reactions.
Scale-Up Purification: Advanced chromatographic methods are employed to purify the compound on an industrial scale.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-epi-Ochratoxin A-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with altered functional groups .
Applications De Recherche Scientifique
3-epi-Ochratoxin A-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in biological studies to investigate metabolic processes and enzyme interactions.
Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Mécanisme D'action
The mechanism of action of 3-epi-Ochratoxin A-d5 involves its interaction with specific molecular targets and pathways. The deuterium labeling can influence the compound’s binding affinity and metabolic stability. Key aspects include:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It affects pathways related to drug metabolism and detoxification, providing insights into the pharmacokinetics and pharmacodynamics of related compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ochratoxin A: The parent compound, known for its nephrotoxic and carcinogenic properties.
Ochratoxin B: A dechlorinated analog of Ochratoxin A with reduced toxicity.
Ochratoxin C: An ethyl ester derivative of Ochratoxin A with distinct chemical properties.
Uniqueness of 3-epi-Ochratoxin A-d5
This compound is unique due to its deuterium labeling, which provides enhanced stability and distinct pharmacokinetic properties compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where precise quantitation and metabolic profiling are essential .
Propriétés
Numéro CAS |
1177316-02-7 |
|---|---|
Formule moléculaire |
C20H18ClNO6 |
Poids moléculaire |
408.846 |
Nom IUPAC |
(2S)-2-[[(3S)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15-/m0/s1/i2D,3D,4D,5D,6D |
Clé InChI |
RWQKHEORZBHNRI-JYRICJBVSA-N |
SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl |
Synonymes |
3S,14S-Ochratoxin A-d5; N-[[(3S)-5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-phenylalanine-d5; _x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


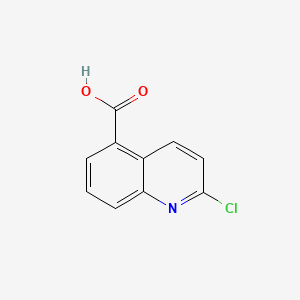
![N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B569219.png)
